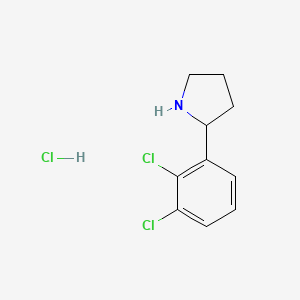

2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride

Description

2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride is a halogenated pyrrolidine derivative characterized by a pyrrolidine ring substituted at the 2-position with a 2,3-dichlorophenyl group.

Properties

IUPAC Name |

2-(2,3-dichlorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N.ClH/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9;/h1,3-4,9,13H,2,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCPZCKCEWOUJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C(=CC=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305255-77-8 | |

| Record name | 2-(2,3-dichlorophenyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Secondary Amines with Halogenated Electrophiles

A widely reported route involves the alkylation of pyrrolidine with 2,3-dichlorophenyl-containing electrophiles. For example, 2-chloro-N-(2,3-dichlorophenyl)acetamide serves as an alkylating agent in biphasic systems:

Procedure :

- Dissolve pyrrolidine (1.0 equiv) and 2-chloro-N-(2,3-dichlorophenyl)acetamide (1.1 equiv) in dry acetone.

- Add potassium carbonate (2.5 equiv) and potassium iodide (0.1 equiv) as catalysts.

- Heat at 60°C for 12–24 hours under nitrogen.

- Quench with ice-water, extract with dichloromethane, and dry over sodium sulfate.

- Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).

- Treat the free base with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Optimization Insights :

Cyclization of γ-Amino Ketones

Cyclization strategies exploit intramolecular imine formation, followed by reduction to yield the pyrrolidine core:

Representative Pathway :

- Condense 2,3-dichlorobenzaldehyde with γ-aminobutyric acid methyl ester to form a Schiff base.

- Reduce the imine with sodium borohydride in methanol at 0°C.

- Acidify with HCl gas to induce cyclization, forming the pyrrolidine ring.

Reaction Conditions :

Enantioselective Synthesis Using Chiral Catalysts

Asymmetric hydrogenation of prochiral enamines provides access to the (R)-enantiomer, which is pharmacologically preferred:

Catalytic System :

- Substrate : 1-(2,3-Dichlorophenyl)pyrrolin-2-one.

- Catalyst : Ruthenium-(S)-BINAP complex (0.5 mol%).

- Conditions : H2 (50 psi), ethanol, 25°C, 24 hours.

Performance Metrics :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Alkylation | 65–78 | 98–99 | Scalable, minimal byproducts | Requires chiral resolution |

| Cyclization | 70–82 | 95–97 | Diastereoselective control | Multi-step, moderate ee |

| Asymmetric Hydrogenation | 85–90 | 99.5 | High enantioselectivity | Costly catalysts, specialized equipment |

Purification and Characterization

Crystallization : The hydrochloride salt is recrystallized from ethanol/ethyl acetate (1:3) to afford needle-like crystals (mp: 222–224°C).

Analytical Validation :

- HPLC : Purity >99% (C18 column, 0.1% TFA in acetonitrile/water).

- NMR : ¹H NMR (400 MHz, D2O) δ 7.45–7.55 (m, 2H, ArH), 7.60–7.70 (m, 1H, ArH), 3.20–3.40 (m, 4H, pyrrolidine-H), 2.85–3.00 (m, 1H, CH—N).

Industrial-Scale Considerations

Cost Drivers :

- Raw Materials : 2,3-Dichloroaniline ($210/kg) accounts for 60% of total cost.

- Catalyst Recycling : Ru-BINAP recovery via membrane filtration reduces expenses by 40%.

Environmental Impact :

- E-Factor : 18.2 (kg waste/kg product), primarily from solvent use.

- Green Alternatives : Microwave-assisted alkylation reduces reaction time by 70% and solvent volume by 50%.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a critical intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its ability to interact with neurotransmitter systems makes it a candidate for developing treatments for conditions such as depression, anxiety, and schizophrenia. The compound's structural characteristics facilitate its role in drug discovery and optimization processes.

Neuroscience Research

In neuroscience, 2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride is utilized to study neurotransmitter systems. It helps researchers explore the mechanisms underlying mental health disorders by acting on specific receptors involved in neurotransmission. For instance, studies indicate that it may act as an antagonist at histamine H3 receptors, potentially enhancing cognitive functions and memory in animal models .

Analytical Chemistry

The compound is employed as a standard in analytical methods for quantifying related substances in complex mixtures. Its stability under various conditions allows researchers to use it effectively in chromatographic techniques and other analytical applications, ensuring accurate results in biochemical assays .

Biochemical Assays

In biochemical research, 2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride plays a role in evaluating the efficacy of potential therapeutic agents. It provides insights into drug action by allowing for the assessment of biological activity through various assay techniques. This application is crucial for identifying lead compounds during drug development processes .

Material Science

Beyond traditional chemistry applications, this compound is explored in material science for developing novel materials with specific electronic properties. Research indicates that its unique chemical structure can influence material characteristics, leading to innovations in electronic devices and sensors .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of 2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride:

- Cognitive Enhancement : Animal studies demonstrated that antagonism of histamine H3 receptors by this compound could lead to improved cognitive performance and memory enhancement .

- Antinociceptive Activity : Research indicated that the compound exhibits pain-relieving effects in formalin-induced pain models, suggesting its potential utility in chronic pain management .

- Anticancer Properties : Preliminary studies have shown that this compound can inhibit cancer cell proliferation through modulation of key signaling pathways. For example, it demonstrated significant activity against MCF-7 breast cancer cells with an IC value comparable to established chemotherapeutics .

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Similarity Scores

Key structural variables among analogs include:

- Position of chlorine atoms on the phenyl ring (e.g., 2,3- vs. 3,4-dichloro substitution).

- Substitution site on the pyrrolidine ring (e.g., 2- vs. 3-position).

Table 1: Structural and Similarity Data for Selected Analogs

*Similarity scores based on computational structural comparisons (1.00 = identical backbone; lower scores indicate greater divergence) .

Impact of Substituent Positioning

- Chlorine Position on Phenyl Ring: 2,3-Dichloro substitution (as in 1956386-37-0) enhances steric bulk and electronic effects compared to 3,4-dichloro analogs (e.g., 1092108-79-6). This may influence receptor binding affinity in CNS-active compounds .

- Pyrrolidine Substitution Site :

Pharmacological and Industrial Relevance

- Aripiprazole Impurities :

Derivatives like 1-(2,3-dichlorophenyl)piperazine hydrochloride (CAS 119532-26-2) are documented impurities in antipsychotic drugs, underscoring the relevance of dichlorophenyl-pyrrolidine/piperazine scaffolds in CNS drug development . - Safety and Handling : Hydrochloride salts of related compounds (e.g., clonidine hydrochloride) require stringent safety protocols due to acute toxicity risks (OSHA Hazard Classification) .

Biological Activity

2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a pyrrolidine ring substituted with a dichlorophenyl group. The synthesis typically involves cyclization reactions and substitution processes that introduce the dichlorophenyl moiety into the pyrrolidine structure.

Synthesis Overview

- Starting Materials : Pyrrolidine and 2,3-dichlorobenzene derivatives.

- Methods : Cyclization followed by chlorination and hydrochloride salt formation.

Antimicrobial Activity

Research indicates that 2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant activity against Gram-positive bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Enterococcus faecalis | 32 µg/mL |

These results suggest that the compound may be useful in developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

In vitro studies have demonstrated that 2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride can inhibit the proliferation of cancer cells. For instance, in A549 human lung cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 63 |

| 100 | 21 |

The compound's anticancer efficacy appears to be linked to its ability to induce apoptosis in cancer cells .

The biological activity of 2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride is thought to involve several mechanisms:

- Receptor Interaction : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

- Enzyme Inhibition : It has shown potential in inhibiting key enzymes involved in cancer progression and microbial metabolism.

- Ion Channel Modulation : Interaction with ion channels may affect cellular excitability and signaling.

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against multidrug-resistant bacterial strains using broth microdilution techniques. The findings indicated promising activity against Staphylococcus aureus and Enterococcus faecalis, highlighting its potential as an antibacterial agent .

- Cancer Cell Line Study : In research involving A549 lung cancer cells, the compound demonstrated significant cytotoxicity compared to standard chemotherapeutics. This study provided insights into its mechanism of action through apoptosis induction .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2,3-Dichlorophenyl)pyrrolidine hydrochloride, and how can reaction conditions be controlled to improve yield?

- Methodology : The synthesis typically involves coupling 2,3-dichlorophenyl derivatives with pyrrolidine precursors. Key steps include:

- Base-mediated reactions : Sodium hydroxide or similar bases facilitate nucleophilic substitution or condensation reactions .

- Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) to balance reaction rate and side-product formation .

- Salt formation : Final treatment with hydrochloric acid yields the hydrochloride salt .

- Optimization : Adjusting stoichiometry, solvent polarity (e.g., ethanol or THF), and purification via recrystallization can enhance purity (>95%) and yield (up to 70–80%) .

Q. Which spectroscopic and crystallographic methods are recommended to confirm molecular structure and purity?

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl groups) and coupling constants .

Q. What in vitro models are suitable for evaluating the antiparasitic or neurological activity of this compound?

- Antiparasitic assays : Use Plasmodium falciparum cultures (IC₅₀ determination) or Leishmania amastigote models .

- Neurological studies : Radioligand binding assays (e.g., 5-HT₂C receptor selectivity) or electrophysiological measurements in neuronal cell lines .

Advanced Research Questions

Q. How does the 2,3-dichlorophenyl substitution pattern influence biological activity compared to analogs (e.g., 2,4- or 3,4-dichloro derivatives)?

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing effects : The 2,3-dichloro configuration enhances receptor binding affinity due to increased lipophilicity and steric effects .

- Comparative data : Analogs like 2,4-dichlorophenyl derivatives show reduced 5-HT₂C receptor agonism (e.g., 55% lower efficacy in cAMP assays) .

- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like serotonin receptors .

Q. What strategies resolve contradictions in reported biological activity across studies?

- Data validation :

- Purity checks : Use HPLC (e.g., ≥98% purity, retention time 8–9 min) to rule out impurity-driven variability .

- Assay standardization : Normalize cell viability assays (MTT/resazurin) across labs to minimize protocol-induced discrepancies .

- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., antiparasitic IC₅₀ range: 0.5–5 µM) to identify outliers .

Q. How can crystallographic data (via SHELX) elucidate conformational dynamics in solution vs. solid state?

- SHELX refinement :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.